what is the structure of methyl cis-9-tetradecenoate
what is the structure of methyl cis-9-tetradecenoate
Structure, Synthesis, and Analytical Characterization
Executive Summary
Methyl cis-9-tetradecenoate (also known as Methyl Myristoleate) is a medium-chain fatty acid methyl ester (FAME) of significant interest in lipidomics, pheromone research, and pharmaceutical development.[1] As the methyl ester derivative of myristoleic acid (C14:1 n-5), it serves as a critical analytical standard for gas chromatography (GC) profiling and exhibits distinct biological activities, including cytotoxicity against specific prostate cancer cell lines (LNCaP) and antimicrobial properties against Candida albicans.[1] This guide provides a comprehensive structural analysis, synthesis protocols, and spectral characterization data for researchers utilizing this compound.[1]
Molecular Architecture
The molecule consists of a 14-carbon backbone with a single cis (Z) double bond located at the 9th carbon from the carboxyl end (omega-5 position), terminated by a methyl ester group.
Structural Identifiers
| Identifier System | Value |
| IUPAC Name | Methyl (9Z)-tetradec-9-enoate |
| Common Name | Methyl myristoleate |
| CAS Registry Number | 56219-06-8 |
| Molecular Formula | C₁₅H₂₈O₂ |
| SMILES | CCCC/C=C\CCCCCCCC(=O)OC |
| InChI Key | RWIPSJUSVXDVPB-SREVYHEPSA-N |
Structural Visualization
The following diagram illustrates the connectivity and functional segmentation of the molecule, highlighting the cis-alkene moiety critical for its biological recognition.
Figure 1: Structural segmentation of Methyl cis-9-tetradecenoate showing functional domains.
Physicochemical Profile
Accurate physicochemical data is essential for the isolation and handling of this lipid.[1]
| Property | Value | Notes |
| Molecular Weight | 240.38 g/mol | Monoisotopic mass: 240.2089 |
| Physical State | Liquid | Colorless to pale yellow oil at 20°C |
| Boiling Point | ~295 °C | At 760 mmHg (Predicted) |
| Boiling Point (Reduced) | 110-115 °C | At 0.5 mmHg |
| LogP | 5.4 - 6.4 | Highly lipophilic |
| Refractive Index | 1.445 | Estimated at 20°C |
| Solubility | Ethanol, Hexane, Chloroform | Insoluble in water |
Synthesis Protocol: Acid-Catalyzed Esterification
While methyl myristoleate can be purchased, de novo synthesis from myristoleic acid ensures freshness and prevents oxidation.[1] The following protocol utilizes boron trifluoride-methanol (BF₃-MeOH), a standard method for producing FAMEs with high yield and minimal isomerization.
Reagents Required[1][6]
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Precursor: cis-9-Tetradecenoic acid (Myristoleic acid), >98% purity.[1]
-
Reagent: 14% Boron Trifluoride (BF₃) in Methanol.[1]
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Solvent: Hexane (HPLC grade).[1]
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Quench: Saturated Sodium Chloride (NaCl) solution.[1]
Step-by-Step Methodology
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Dissolution: Dissolve 100 mg of cis-9-tetradecenoic acid in 2 mL of hexane in a screw-capped glass culture tube.
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Reaction: Add 2 mL of 14% BF₃-MeOH reagent. Cap the tube tightly under nitrogen atmosphere to prevent oxidation.[1]
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Heating: Incubate the mixture at 60°C for 30 minutes in a heating block. Note: Higher temperatures or longer times may induce cis-trans isomerization.[1]
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Quenching: Cool the tube to room temperature. Add 2 mL of saturated NaCl solution and 1 mL of hexane.
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Extraction: Vortex vigorously for 1 minute. Allow phases to separate. The upper hexane layer contains the Methyl cis-9-tetradecenoate.[1]
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Purification: Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
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Concentration: Evaporate the solvent under a gentle stream of nitrogen if concentration is required.[1]
Analytical Characterization
Verification of the structure relies on three orthogonal methods: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
The electron ionization (EI) mass spectrum exhibits a fragmentation pattern characteristic of monounsaturated FAMEs.
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Molecular Ion (M+): m/z 240 (Distinct, often weak).[1]
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Base Peak: m/z 74 (McLafferty rearrangement ion, [CH₂=C(OH)OCH₃]⁺).[1]
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Diagnostic Fragments:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR confirms the position and geometry of the double bond.[1]
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 5.34 | Multiplet | 2H | Olefinic protons (-CH=CH-) |
| 3.66 | Singlet | 3H | Methoxy methyl (-OCH₃) |
| 2.30 | Triplet | 2H | α-Methylene (-CH₂-CO-) |
| 2.01 | Multiplet | 4H | Allylic methylenes (-CH₂-C=)[1] |
| 1.62 | Multiplet | 2H | β-Methylene (-CH₂-C-CO-) |
| 1.30 | Broad Singlet | 12H | Bulk methylene chain |
| 0.88 | Triplet | 3H | Terminal methyl (-CH₃) |[1]
¹³C NMR (75 MHz, CDCl₃):
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Carbonyl: 174.3 ppm[1]
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Olefinic: ~129.7 and 130.0 ppm
-
Methoxy: 51.4 ppm[1]
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Aliphatic: 14.1 (CH₃), 22-34 ppm (CH₂ chain).[1]
Infrared Spectroscopy (FT-IR)
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C=O Stretch: 1742 cm⁻¹ (Strong, Ester).[1]
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=C-H Stretch: ~3005 cm⁻¹ (Weak, unsaturated).[1]
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cis-Alkene Bending: ~720 cm⁻¹ (Characteristic of cis geometry and long-chain methylene rock).[1]
Biological & Industrial Significance[1]
-
Pheromone Biochemistry: Methyl myristoleate acts as a semiochemical in various insect species, functioning as an aggregation pheromone or sex attractant, making it valuable for integrated pest management (IPM) research.[1]
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Antimicrobial Activity: Research indicates specific efficacy against fungal pathogens.[1] It inhibits the germination of Candida albicans at micromolar concentrations (MIC ~9 µM).[1]
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Cancer Research: In vitro studies have demonstrated that methyl myristoleate induces apoptosis and necrosis in LNCaP human prostate cancer cells, suggesting potential as a lipid-based therapeutic lead.[1]
References
-
NIST Mass Spectrometry Data Center. "Methyl myristoleate Mass Spectrum." National Institute of Standards and Technology. [Link]
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PubChem. "Methyl cis-9-tetradecenoate Compound Summary."[1] National Center for Biotechnology Information. [Link][1]
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Iguchi, K., et al. "Myristoleic acid, a cytotoxic component in the fruit extract of Serenoa repens."[1] Journal of Natural Products, vol. 64, no.[1] 12, 2001. [Link]
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Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] Journal of Organic Chemistry, vol. 62, no. 21, 1997.[1] [Link]
